molecular formula C8H9N3O3S B12124912 5H-[1,2,4]Triazolo[5,1-b][1,3]thiazine-6-acetic acid, 6,7-dihydro-7-oxo-, methyl ester CAS No. 1120258-96-9

5H-[1,2,4]Triazolo[5,1-b][1,3]thiazine-6-acetic acid, 6,7-dihydro-7-oxo-, methyl ester

Cat. No.: B12124912
CAS No.: 1120258-96-9
M. Wt: 227.24 g/mol
InChI Key: NZIAIRDVMSDSIH-UHFFFAOYSA-N
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Description

5H-[1,2,4]Triazolo[5,1-b][1,3]thiazine-6-acetic acid, 6,7-dihydro-7-oxo-, methyl ester is a heterocyclic compound that combines the structural features of triazole and thiazine rings. This compound is of significant interest due to its potential pharmacological activities and its role as a synthetic intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-[1,2,4]Triazolo[5,1-b][1,3]thiazine-6-acetic acid, 6,7-dihydro-7-oxo-, methyl ester typically involves the reaction of 1,2,4-triazole-5-thiones with dimethyl acetylene dicarboxylate in the presence of toluene as a solvent under reflux conditions . This method allows for the formation of the triazolo-thiazine ring system through a cyclization reaction.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of environmentally benign solvents and catalysts, can be applied to scale up the synthesis process. The use of continuous flow reactors and microwave-assisted synthesis are potential methods for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

5H-[1,2,4]Triazolo[5,1-b][1,3]thiazine-6-acetic acid, 6,7-dihydro-7-oxo-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the triazole or thiazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted triazolo-thiazine derivatives .

Scientific Research Applications

5H-[1,2,4]Triazolo[5,1-b][1,3]thiazine-6-acetic acid, 6,7-dihydro-7-oxo-, methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 5H-[1,2,4]Triazolo[5,1-b][1,3]thiazine-6-acetic acid, 6,7-dihydro-7-oxo-, methyl ester involves its interaction with specific molecular targets. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to its pharmacological effects. The triazole and thiazine rings allow the compound to form hydrogen bonds and other interactions with target proteins, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines
  • 1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines
  • 1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines
  • 1,2,3-Triazolo[5,1-b][1,3,4]thiadiazines

Uniqueness

5H-[1,2,4]Triazolo[5,1-b][1,3]thiazine-6-acetic acid, 6,7-dihydro-7-oxo-, methyl ester is unique due to its specific fusion of triazole and thiazine rings, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological activities set it apart from other similar compounds .

Properties

CAS No.

1120258-96-9

Molecular Formula

C8H9N3O3S

Molecular Weight

227.24 g/mol

IUPAC Name

methyl 2-(7-oxo-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-6-yl)acetate

InChI

InChI=1S/C8H9N3O3S/c1-14-6(12)2-5-3-15-8-9-4-10-11(8)7(5)13/h4-5H,2-3H2,1H3

InChI Key

NZIAIRDVMSDSIH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CSC2=NC=NN2C1=O

Origin of Product

United States

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